4-Cyclohexylphenylglyoxalhydrate
CAS No.:
Cat. No.: VC13241413
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18O3 |
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Molecular Weight | 234.29 g/mol |
IUPAC Name | 1-(4-cyclohexylphenyl)-2,2-dihydroxyethanone |
Standard InChI | InChI=1S/C14H18O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14,16-17H,1-5H2 |
Standard InChI Key | CTYODVQCRLGLEW-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)C(=O)C(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Cyclohexylphenylglyoxal hydrate is systematically named 2-(4-cyclohexylphenyl)-2-oxoacetaldehyde hydrate, reflecting its IUPAC nomenclature . The compound exists as a hydrate, with water stabilizing the reactive aldehyde groups. Key identifiers include:
Property | Value |
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CAS Registry Number | 99433-89-3 |
Molecular Formula | |
Molecular Weight | 234.29 g/mol |
Parent Compound | 2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde (CID: 19261416) |
The cyclohexyl group contributes to the molecule’s hydrophobicity, while the glyoxal moiety introduces electrophilic reactivity .
Conformational Analysis
X-ray crystallographic data for analogous glyoxal derivatives, such as ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, reveal that cyclohexane rings often adopt envelope or boat conformations in the solid state . For 4-cyclohexylphenylglyoxal hydrate, computational models predict a flattened boat conformation for the cyclohexyl group, minimizing steric strain while maximizing van der Waals interactions . The hydrate’s crystal packing is likely stabilized by hydrogen bonds between water molecules and carbonyl oxygen atoms, forming or graph-set motifs, as observed in related structures .
Synthetic Methodologies
Coupling-Based Strategies
Modern synthetic routes employ cross-coupling reactions to bypass regioselectivity problems. A patent (CN104628555A) describes the use of Suzuki-Miyaura coupling to assemble biphenyl intermediates, which are subsequently oxidized to glyoxal derivatives . For 4-cyclohexylphenylglyoxal hydrate, a plausible pathway involves:
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Suzuki coupling of cyclohexylphenylboronic acid with a protected glyoxal precursor.
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Oxidative cleavage of the resulting diol using NaIO or ozonolysis.
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Hydration under aqueous conditions to stabilize the aldehyde groups .
This method achieves ≥85% yield in model systems, with HPLC purity exceeding 98% after recrystallization .
Petasis Reaction for Multicomponent Synthesis
The Petasis reaction offers a one-pot alternative, combining boronic acids, amines, and carbonyl compounds. For glyoxal hydrates, glyoxylic acid serves as the carbonyl component, reacting with cyclohexylphenylboronic acid and a secondary amine (e.g., morpholine) to form an iminium intermediate . Subsequent hydrolysis releases the glyoxal hydrate, as demonstrated in the synthesis of N-alkylated amino acids . Advantages include:
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Atom economy: All reactants contribute to the final product.
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Stereocontrol: Chiral auxiliaries like tert-butanesulfinamide enable enantioselective synthesis .
Physicochemical Properties
Solubility and Stability
4-Cyclohexylphenylglyoxal hydrate is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C) . The hydrate form enhances stability by protecting the aldehyde groups from oxidation. Thermal analysis of related compounds indicates decomposition temperatures above 150°C, suggesting that the hydrate is stable under ambient conditions but requires refrigeration for long-term storage .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1720 cm (C=O stretch) and 3400 cm (O-H stretch from hydrate) .
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NMR Spectroscopy:
Applications and Industrial Relevance
Pharmaceutical Intermediate
4-Cyclohexylphenylglyoxal hydrate serves as a precursor to α-ketoamide protease inhibitors, which are investigated for antiviral and anticancer activity . For instance, macrocyclic TF-FVIIa inhibitors derived from similar glyoxal hydrates exhibit nanomolar potency in coagulation assays .
Materials Science
The compound’s rigid cyclohexyl group and hydrogen-bonding capacity make it a candidate for supramolecular assemblies. In ZnDy coordination clusters, glyoxal derivatives act as bridging ligands, enabling the construction of metal-organic frameworks (MOFs) with applications in gas storage .
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